5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione
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Overview
Description
5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes multiple imidazolidine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione typically involves a series of chemical reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions, such as:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione include:
- 5-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid
- (2,5-Dioxo-1-phenyl-4-imidazolidinyl)acetic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione is a complex organic compound with potential biological activity. Its structure includes multiple functional groups that may contribute to its pharmacological effects.
Chemical Structure and Properties
The compound has the following molecular formula: C21H20N4O4S2. The presence of imidazolidine and dione groups indicates potential reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 440.53 g/mol |
CAS Number | 90740 |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve interactions with various biological pathways, particularly those related to oxidative stress and inflammation. The imidazolidine moiety may play a role in redox reactions, potentially acting as an antioxidant.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For example, studies have shown that imidazolidine derivatives can scavenge free radicals and reduce oxidative stress markers in cellular models .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Study on Antioxidant Effects : A study published in PubMed demonstrated that a related imidazolidine derivative significantly reduced oxidative stress in human fibroblasts, suggesting a protective effect against cellular damage .
- Anticancer Activity : In vitro assays showed that the compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : Another study highlighted the compound's potential to inhibit pro-inflammatory cytokines in macrophage cultures, indicating its role in modulating immune responses .
Toxicity and Safety Profile
While the compound shows promise for therapeutic applications, its toxicity profile needs thorough investigation. Preliminary assessments indicate moderate toxicity at high concentrations, necessitating further studies to determine safe dosage ranges.
Properties
CAS No. |
22139-83-9 |
---|---|
Molecular Formula |
C21H20N4O4S2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-[(2,5-dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N4O4S2/c26-18-16(22-20(28)24(18)14-7-3-1-4-8-14)11-30-13-31-12-17-19(27)25(21(29)23-17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,22,28)(H,23,29) |
InChI Key |
ZQJJEJDWFORDKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)CSCSCC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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